molecular formula C16H21N7 B6448157 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2428516-80-5

4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6448157
CAS No.: 2428516-80-5
M. Wt: 311.39 g/mol
InChI Key: GGOOYGOTFLJRPV-UHFFFAOYSA-N
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Description

4-[4-(Pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyrazine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic synthesis

    Pyrimidine Core Formation: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

    Substitution with Pyrazine: The pyrazine moiety can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with pyrazine in the presence of a base such as potassium carbonate.

    Piperazine Introduction: The final step involves the coupling of the pyrazine-substituted pyrimidine with piperazine, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where halogen atoms are replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis . It also exhibits potential anticancer activity by inhibiting specific enzymes and signaling pathways involved in cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Properties

IUPAC Name

4-(4-pyrazin-2-ylpiperazin-1-yl)-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7/c1-2-8-23(7-1)16-19-4-3-14(20-16)21-9-11-22(12-10-21)15-13-17-5-6-18-15/h3-6,13H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOOYGOTFLJRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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